![molecular formula C₂₇H₂₄N₆O₉ B1146485 Balsalazide impurity 3 CAS No. 1346606-53-8](/img/structure/B1146485.png)
Balsalazide impurity 3
Descripción general
Descripción
2’-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide is a chemical compound with the molecular formula C27H24N6O9 and a molecular weight of 576.51 g/mol . It is a derivative of balsalazide, a prodrug used in the treatment of inflammatory bowel diseases such as ulcerative colitis. The compound is characterized by its azo linkage, which is a key feature in its mechanism of action.
Aplicaciones Científicas De Investigación
Anticancer Research
Research indicates that compounds with similar structural motifs as 2'-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide exhibit significant anticancer properties. For instance, studies on related azo compounds have shown promising results against various cancer cell lines, including colorectal carcinoma (HCT116). The mechanism often involves the induction of apoptosis in cancer cells, suggesting that this compound might share similar pathways .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Related studies have demonstrated that derivatives of similar azo compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The incorporation of specific functional groups enhances the antimicrobial efficacy, indicating a potential for developing new antimicrobial agents based on this compound .
Drug Delivery Systems
Due to its chemical structure, 2'-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide could be utilized in drug delivery systems. Its ability to form complexes with biomolecules can be exploited for targeted delivery of therapeutic agents, improving their bioavailability and reducing side effects.
Case Studies
Mecanismo De Acción
Target of Action
Balsalazide impurity 3, like Balsalazide, primarily targets the large intestine . The large intestine plays a crucial role in the pathogenesis of ulcerative colitis, an inflammatory bowel disease. This compound is believed to act directly on this organ .
Mode of Action
this compound is a prodrug, which means it is biologically inactive until it is metabolized within the body . It is enzymatically cleaved in the colon to produce mesalazine, also known as 5-aminosalicylic acid, or 5-ASA . Mesalazine is the active agent that exerts anti-inflammatory effects . The exact mechanism of action of mesalazine is unknown, but it appears to exert its anti-inflammatory effects locally in the gastrointestinal (GI) tract rather than systemically .
Biochemical Pathways
The biochemical pathways affected by this compound are likely similar to those of Balsalazide. The prodrug is delivered intact to the colon, where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalazine . Mesalazine then acts on the inflamed tissue in the colon, reducing inflammation and alleviating symptoms of ulcerative colitis .
Pharmacokinetics
Balsalazide itself is known to have a bioavailability of less than 1% . It is usually administered as the disodium salt . The pharmacokinetics of Balsalazide and its impurities are characterized by large inter-subject variability .
Result of Action
The result of the action of this compound is likely the reduction of inflammation in the colon, similar to Balsalazide . This is due to the local anti-inflammatory effects of mesalazine, the active metabolite . The reduction in inflammation can alleviate the symptoms of ulcerative colitis .
Action Environment
The action of this compound is influenced by the environment within the colon. The prodrug is cleaved by bacterial azoreduction in the colon to release mesalazine . Therefore, the presence and activity of specific bacteria in the colon may influence the efficacy of this compound. Additionally, the stability of this compound may be affected by factors such as pH and the presence of other substances in the colon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product. Quality control measures are implemented to ensure the consistency and safety of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 2’-[
Actividad Biológica
The compound 2'-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide (CAS Number: 1346606-53-8) is a synthetic derivative of balsalazide, primarily studied for its potential biological activities, particularly in the context of inflammatory diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2'-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide is with a molecular weight of 576.51 g/mol. The compound features a diazenyl group attached to a phenyl ring that carries a carboxyethylamino carbonyl substituent, which is significant for its biological activity.
Structural Formula
Anti-inflammatory Properties
Research indicates that 2'-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide exhibits notable anti-inflammatory effects. Its mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune responses, making it a candidate for treating conditions such as ulcerative colitis and Crohn's disease.
- Inhibition of Cytokines : The compound has been shown to reduce levels of TNF-α and IL-6 in vitro, which are critical mediators in inflammatory pathways.
- Modulation of Immune Cells : Studies suggest that it may alter the activity of macrophages and T-cells, promoting an anti-inflammatory profile.
Antioxidant Activity
In addition to its anti-inflammatory properties, 2'-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide has demonstrated antioxidant activity. This property is essential for protecting cells from oxidative stress, which is implicated in various chronic diseases.
Case Studies
- In Vitro Studies : In cell culture experiments, the compound was tested against human colon epithelial cells exposed to inflammatory stimuli. Results indicated a significant decrease in cell apoptosis and an increase in cell viability at concentrations ranging from 10 to 50 µM.
- Animal Models : In murine models of colitis, treatment with 2'-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide resulted in reduced colon inflammation and improved histological scores compared to control groups.
Data Summary Table
Property | Observation |
---|---|
Molecular Weight | 576.51 g/mol |
Solubility | Soluble in water and acidic solutions |
Anti-inflammatory Activity | Inhibits TNF-α and IL-6 production |
Antioxidant Activity | Protects against oxidative stress |
Effective Concentration Range | 10 - 50 µM (in vitro studies) |
Propiedades
IUPAC Name |
5-[[4-(2-carboxyethylcarbamoyl)-2-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O9/c34-22-8-6-18(14-19(22)27(41)42)31-32-20-7-3-16(26(40)29-12-10-24(37)38)13-21(20)33-30-17-4-1-15(2-5-17)25(39)28-11-9-23(35)36/h1-8,13-14,34H,9-12H2,(H,28,39)(H,29,40)(H,35,36)(H,37,38)(H,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCQZTYNNGNNDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=C(C=CC(=C2)C(=O)NCCC(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346606-53-8 | |
Record name | 5-((2-(4-(2-Carboxyethylcarbamoyl)phenylazo)-4-(2-carboxyethyl-carbamoyl)(phenylazo(-salicylic acid, (E,E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346606538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-((2-(4-(2-CARBOXYETHYLCARBAMOYL)PHENYLAZO)-4-(2-CARBOXYETHYL-CARBAMOYL)(PHENYLAZO(SALICYLIC ACID)))), (E,E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD3LDH08S8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.